2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multiple steps and specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For the specific compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide, the synthesis would likely involve the following steps:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its acetylamino and benzyl groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-benzylindol-4-yl)acetamide |
InChI |
InChI=1S/C27H24N4O2/c1-19(32)28-23-9-5-12-26-21(23)14-16-31(26)18-27(33)29-24-10-6-11-25-22(24)13-15-30(25)17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
ACHSDIUCUGJDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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